6-(3-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
6-(3-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that contains both piperidine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one typically involves the reaction of a piperidine derivative with a pyrimidine precursor. One common method involves the cyclization of 3-aminopiperidine with a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(3-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino group in the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-(3-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases, including diabetes and neurological disorders.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 6-(3-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets in the body. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Linagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.
Trelagliptin: Another DPP-4 inhibitor with similar applications.
Uniqueness
6-(3-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of piperidine and pyrimidine rings makes it a versatile scaffold for drug development .
Properties
Molecular Formula |
C9H14N4O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(3-aminopiperidin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N4O/c10-7-2-1-3-13(5-7)8-4-9(14)12-6-11-8/h4,6-7H,1-3,5,10H2,(H,11,12,14) |
InChI Key |
TZMSSAKOCCFPGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=O)NC=N2)N |
Origin of Product |
United States |
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